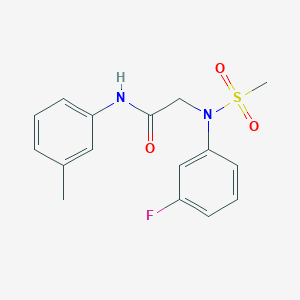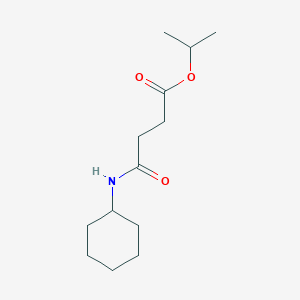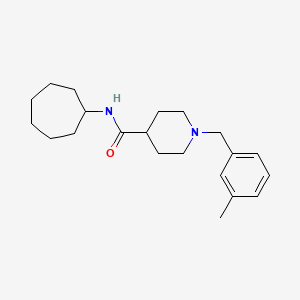
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of glycine receptor antagonists and has been shown to have significant effects on the central nervous system. In
作用机制
The mechanism of action of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the blockade of glycine receptors. Glycine receptors are a type of ionotropic receptor that are involved in the modulation of inhibitory neurotransmission in the brain. When glycine binds to these receptors, it opens an ion channel that allows chloride ions to flow into the cell, leading to hyperpolarization and inhibition of neurotransmission. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the glycine receptor and blocks the ion channel, preventing the flow of chloride ions into the cell and leading to the inhibition of neurotransmission.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the release of neurotransmitters such as glutamate and GABA, leading to the modulation of inhibitory neurotransmission in the brain. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anticonvulsant properties and has been used in studies to investigate the role of glycine receptors in epilepsy.
实验室实验的优点和局限性
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. This compound is a potent and selective antagonist of glycine receptors, making it a useful tool for investigating the physiological and biochemical effects of glycine receptor blockade. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of this compound in lab experiments. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has not been extensively studied in vivo, so its effects on the whole organism are not well understood.
未来方向
There are several future directions for the study of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the investigation of the role of glycine receptors in neurological disorders such as epilepsy and schizophrenia. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anticonvulsant properties and may have potential applications in the treatment of epilepsy. Additionally, glycine receptors have been implicated in the pathophysiology of schizophrenia, and N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may be a useful tool for investigating the role of glycine receptors in this disorder. Another area of research is the development of more potent and selective glycine receptor antagonists. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective antagonist of glycine receptors, but there may be room for improvement in terms of its binding affinity and selectivity. Finally, the investigation of the physiological and biochemical effects of glycine receptor blockade is an ongoing area of research, and N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may continue to be a useful tool for these studies.
合成方法
The synthesis of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 3-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form 3-methyl-N-(3-fluorophenyl)benzamide. The second step involves the reaction of 3-methyl-N-(3-fluorophenyl)benzamide with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-fluorophenyl)-N-(3-methylphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of N-(3-fluorophenyl)-N-(3-methylphenyl)-N-methylsulfonylbenzamide with glycine to form N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant effects on the central nervous system and has been used in studies to investigate the role of glycine receptors in the brain. Glycine receptors are a type of ionotropic receptor that are involved in the modulation of inhibitory neurotransmission in the brain. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be a potent and selective antagonist of glycine receptors and has been used in studies to investigate the physiological and biochemical effects of glycine receptor blockade.
属性
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-5-3-7-14(9-12)18-16(20)11-19(23(2,21)22)15-8-4-6-13(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWKMIBDBALWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-fluorophenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4882201.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4882207.png)
![N-(3-methylphenyl)-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4882208.png)
![N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4882209.png)
![4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B4882216.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4882219.png)



![N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B4882245.png)
![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)
![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882256.png)
![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)